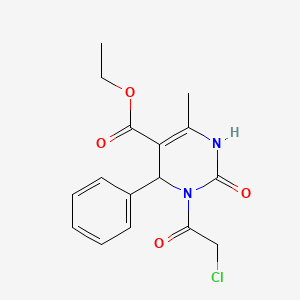

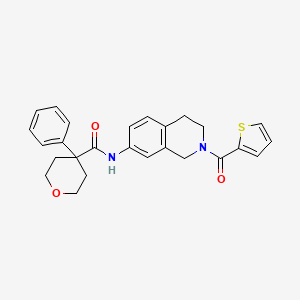

![molecular formula C14H11F3N2O3 B2989873 1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 866156-44-7](/img/structure/B2989873.png)

1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with a dimethyl group and a 4-nitrophenyl group. Additionally, the molecule contains a trifluoroethanone group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethanone group could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Luminescent Sensing

A study on the use of metal-organic frameworks (MOFs) containing open ketone group sites for luminescent sensing highlights the potential of such compounds in detecting nitrobenzene and iron(III) ions. The study emphasizes the sensitive detection capabilities of these MOFs, suggesting that similar compounds, including the one , could be applied in the development of dual-functional materials for environmental monitoring and safety applications (Xiaolei Zhang et al., 2017).

Hydrogen-Bonding Patterns in Enaminones

Research exploring hydrogen-bonding patterns in enaminones, which are closely related to the chemical structure , discusses their bifurcated intra- and intermolecular hydrogen bonding. This study provides insights into how these interactions contribute to the stability and properties of these compounds, which can be essential for designing new materials and pharmaceuticals (James L. Balderson et al., 2007).

Reaction Kinetics and Mechanisms

An examination of the reaction kinetics and mechanisms involving trifluoro and nitrophenyl ethane compounds in the presence of piperidine and pyrrolidine bases reveals complex behaviors leading to various products. This research could inform the synthesis and application of similar trifluoro and nitrophenyl compounds in synthetic organic chemistry and pharmaceutical development (A. Jarczewski et al., 1986).

Corrosion Inhibition

A study on the synthesis and characterization of a new pyrrole derivative for corrosion inhibition demonstrates the compound's effectiveness in protecting steel surfaces. This suggests that derivatives of the chemical could serve as potent corrosion inhibitors in industrial applications, highlighting the importance of chemical synthesis in material preservation (Abdelhadi Louroubi et al., 2019).

Synthesis and Characterization of New Compounds

Research on the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives, including enaminone derivatives, underscores the vast potential of such compounds in organic synthesis, material science, and potentially pharmacological applications (Y. Mabkhot et al., 2011).

Mécanisme D'action

Target of Action

It is known that many indole derivatives, which share a similar structure to this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives, which are structurally similar, are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are typically the result of the compound’s interaction with its target receptors, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity of the compound.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Orientations Futures

Propriétés

IUPAC Name |

1-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3/c1-8-7-12(13(20)14(15,16)17)9(2)18(8)10-3-5-11(6-4-10)19(21)22/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEQIELWSLUIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)

![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)

![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)

![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)

![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)